4-(4-Nitrophenyl)piperidine hydrochloride

Description

Properties

IUPAC Name |

4-(4-nitrophenyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2.ClH/c14-13(15)11-3-1-9(2-4-11)10-5-7-12-8-6-10;/h1-4,10,12H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGXQRDRUCGIGKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=C(C=C2)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676383 | |

| Record name | 4-(4-Nitrophenyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883194-93-2 | |

| Record name | Piperidine, 4-(4-nitrophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=883194-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Nitrophenyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperidine, 4-(4-nitrophenyl)-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure of 4-(4-Nitrophenyl)piperidine Hydrochloride

This guide provides a comprehensive technical overview of the chemical structure, synthesis, and characterization of 4-(4-Nitrophenyl)piperidine hydrochloride (CAS No: 883194-93-2). It is intended for researchers, scientists, and professionals in the field of drug development who utilize substituted piperidine scaffolds in medicinal chemistry. This document emphasizes the causal relationships in experimental design and the self-validating nature of analytical protocols, ensuring a high degree of scientific integrity.

Introduction: The Significance of the 4-Arylpiperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a vast array of pharmaceuticals and natural alkaloids.[1][2] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that can be strategically functionalized to modulate pharmacokinetic and pharmacodynamic properties.[3][4] The conformational flexibility of the piperidine ring allows it to present substituents in precise spatial orientations, enabling effective and specific interactions with biological targets such as G-protein coupled receptors (GPCRs) and enzymes.[3][4]

Within this class, the 4-arylpiperidine motif is particularly significant.[5] The introduction of an aryl group at the C-4 position creates a key structural element found in numerous centrally acting agents and other therapeutics. This compound serves as a crucial intermediate in the synthesis of more complex molecules, where the nitro group can be readily transformed into an amino group, providing a vector for further chemical elaboration.[6] This guide will dissect the structure of this important building block.

Molecular Structure and Physicochemical Properties

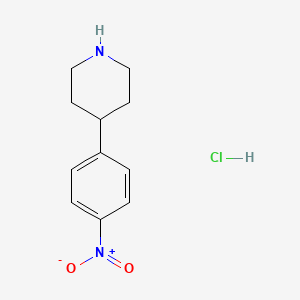

This compound is a salt, which enhances its stability and solubility in aqueous and alcoholic media, a desirable property for many synthetic and biological applications.[6] The core structure consists of a piperidine ring directly attached at its 4-position to a phenyl ring, which is, in turn, substituted at its para-position with a nitro group. The hydrochloride salt is formed by the protonation of the basic piperidine nitrogen.

The protonation of the piperidine nitrogen is a critical feature. It eliminates the nucleophilicity of the nitrogen, preventing it from participating in undesired side reactions during subsequent synthetic steps where it is not the intended reactive site. This protonation also influences the overall conformation of the piperidine ring, which typically adopts a chair conformation to minimize steric strain.

Diagram 1: Chemical Structure of this compound

A 2D representation of this compound.

A summary of the key physicochemical properties is provided in Table 1. This data is essential for designing reaction conditions, purification strategies, and for quality control.

| Property | Value | Source |

| CAS Number | 883194-93-2 | |

| Molecular Formula | C₁₁H₁₅ClN₂O₂ | |

| Molecular Weight | 242.7 g/mol | |

| Appearance | Solid | [6] |

| Solubility | Soluble in water and alcohol solvents | [6] |

| IUPAC Name | 4-(4-nitrophenyl)piperidine;hydrochloride | PubChem[2] |

| InChI Key | BGXQRDRUCGIGKN-UHFFFAOYSA-N | PubChem[2] |

| Storage | Sealed in dry, Room Temperature | [6] |

Table 1: Physicochemical Properties of this compound.

Synthesis and Mechanistic Considerations

The synthesis of 4-arylpiperidines can be achieved through various established methodologies, often starting from protected 4-piperidone derivatives. A common and robust strategy involves the palladium-catalyzed cross-coupling of an organometallic piperidine species with an aryl halide.

A more direct conceptual pathway involves a Suzuki or Negishi coupling reaction. The following represents a generalized, authoritative protocol for such a transformation, which is a standard method in medicinal chemistry for creating C(sp³)-C(sp²) bonds.

Generalized Experimental Protocol: Suzuki Coupling Approach

This protocol is a representative method for the synthesis of the 4-arylpiperidine core. The choice of a Suzuki coupling is based on its high functional group tolerance, mild reaction conditions, and the commercial availability of the required boronic acid reagents.

-

Preparation of the Piperidine Precursor: Start with N-Boc-4-piperidone. Convert the ketone to a vinyl triflate by reaction with a strong, non-nucleophilic base (e.g., LiHMDS) and N-phenyl-bis(trifluoromethanesulfonimide). The triflate is a versatile leaving group for palladium-catalyzed coupling.

-

Suzuki Coupling Reaction:

-

To a degassed solution of the N-Boc-4-vinyl triflate piperidine (1.0 eq) and 4-nitrophenylboronic acid (1.2 eq) in a suitable solvent mixture (e.g., 1,4-dioxane/water), add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) and a base (e.g., K₂CO₃, 2.0 eq).

-

The rationale for degassing is to remove oxygen, which can oxidize the Pd(0) catalyst and hinder the catalytic cycle. The base is essential for the transmetalation step of the Suzuki mechanism.

-

Heat the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) at 80-100 °C until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

-

Reduction of the Double Bond: The product of the Suzuki coupling is a tetrahydropyridine derivative. This double bond must be reduced to form the piperidine ring.

-

Following workup and purification of the coupled product, dissolve it in a solvent like ethanol or methanol.

-

Add a hydrogenation catalyst, typically 10% Palladium on Carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir at room temperature. The heterogeneous catalyst facilitates the addition of hydrogen across the double bond.

-

-

Deprotection and Salt Formation:

-

The N-Boc protecting group is acid-labile. After reduction, filter off the Pd/C catalyst. Concentrate the solution and treat the residue with a strong acid, such as hydrochloric acid dissolved in a non-aqueous solvent like diethyl ether or 1,4-dioxane.

-

This step simultaneously removes the Boc group and forms the desired hydrochloride salt. The product will typically precipitate from the non-polar solvent and can be collected by filtration.

-

-

Purification: The final product, this compound, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield a solid of high purity.

Diagram 2: Conceptual Synthesis Workflow

A conceptual workflow for the synthesis of the target compound.

Structural Elucidation and Analytical Characterization

Confirming the structure and purity of the synthesized compound is paramount. A multi-technique approach provides a self-validating system where each analysis corroborates the others.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. For this compound, one would expect to see:

-

Two distinct signals for the aromatic protons, appearing as doublets in the downfield region (typically δ 7.5-8.5 ppm) due to the strong electron-withdrawing effect of the nitro group. The para-substitution pattern results in an AA'BB' system.

-

Signals for the piperidine ring protons. The proton at C-4 (methine) would be a multiplet, shifted downfield due to the attached aryl group. The protons on carbons C-2, C-3, C-5, and C-6 would appear as complex multiplets in the aliphatic region (typically δ 1.5-3.5 ppm).

-

A broad signal for the N-H proton, the chemical shift of which can be concentration and solvent dependent.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms.

-

Four signals would be expected for the aromatic carbons. The carbon bearing the nitro group would be significantly downfield, while the carbon attached to the piperidine ring (the ipso-carbon) would also be distinct.

-

Three signals would be expected for the piperidine ring carbons (C4, C3/C5, and C2/C6), assuming a chair conformation and rapid ring flipping at room temperature.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups. The key vibrational bands expected for this molecule include:

-

N-O Stretching: Strong, characteristic asymmetric and symmetric stretching bands for the nitro group, typically appearing around 1520 cm⁻¹ and 1350 cm⁻¹, respectively.

-

N-H Stretching: A broad band in the region of 2400-3200 cm⁻¹ is characteristic of an ammonium salt (R₃N⁺-H).

-

C-H Stretching: Signals for aromatic C-H bonds (above 3000 cm⁻¹) and aliphatic C-H bonds (below 3000 cm⁻¹).

-

Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound. Using a technique like Electrospray Ionization (ESI), one would expect to observe the molecular ion for the free base, [M+H]⁺, at an m/z corresponding to the protonated form of 4-(4-nitrophenyl)piperidine (C₁₁H₁₅N₂O₂⁺), which has a calculated mass of approximately 207.11. The presence of this ion confirms the molecular formula of the organic portion of the salt.

Diagram 3: Analytical Characterization Workflow

A self-validating workflow for the structural characterization of the title compound.

Conclusion

This compound is a valuable chemical intermediate whose structure is defined by the strategic placement of a nitro-functionalized aryl group on a piperidine scaffold and the presence of an ammonium salt. Its synthesis relies on established, high-yield organometallic cross-coupling and reduction reactions. The definitive confirmation of its structure is achieved through a synergistic application of NMR, IR, and MS techniques, which together provide an unambiguous and trustworthy characterization. A thorough understanding of this molecule's structure and properties is essential for its effective application in the complex, multi-step syntheses required in modern drug discovery.

References

-

Anderson, J. C., Bouvier-Israel, E., Rundell, C. D., & Zhang, X. (n.d.). Asymmetric Synthesis of Piperidines using the nitro-Mannich Reaction. UCL Discovery. [Link]

-

BIOSYNCE. (n.d.). This compound CAS 883194-93-2. Retrieved from [Link]

- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.

- Google Patents. (n.d.). CN102464605B - Preparation method of 4-nitro-piperidine derivative.

- Kharitonov, D., & Stepanov, A. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.

-

MDPI. (n.d.). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15925817, 4-(4-Nitrophenyl)piperidine. Retrieved from [Link]

-

RCSB PDB. (n.d.). Ligand Summary: 4-(4-nitrophenyl)piperidine. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. Retrieved from [Link]

- Seltzman, H. H., et al. (2012). Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT₂C agonists. Bioorganic & Medicinal Chemistry Letters, 22(7), 2547-2550.

-

U.S. National Library of Medicine. (n.d.). 4-(4-Nitrophenyl)piperidine. Drug Information Portal. Retrieved from [Link]

-

Vereshchagin, A. N., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 15925817, 4-(4-Nitrophenyl)piperidine. Retrieved January 8, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. WO2006012374A1 - Substituted aryl-amine derivatives and methods of use - Google Patents [patents.google.com]

- 3. WO2004007457A2 - Substituted benzylamine derivatives and methods of use - Google Patents [patents.google.com]

- 4. ias.ac.in [ias.ac.in]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

CAS number 883194-93-2 solubility data.

The 4-Arylpiperidine Scaffold: A Privileged Motif in Modern Drug Discovery

A Technical Guide to Unlocking its Therapeutic Potential

Abstract

The 4-arylpiperidine core is a quintessential privileged structure in medicinal chemistry, forming the backbone of a multitude of clinically significant therapeutic agents.[1][2] Its conformational flexibility and amenability to diverse chemical modifications have allowed for the development of highly potent and selective ligands for a wide array of biological targets. This technical guide provides an in-depth exploration of the biological activities associated with 4-arylpiperidine compounds, with a focus on their interactions with key central nervous system (CNS) targets. We will delve into the intricate structure-activity relationships (SAR) that govern their pharmacological profiles, present detailed experimental protocols for their biological evaluation, and discuss their therapeutic implications in areas such as pain management, neurodegenerative disorders, and psychiatric conditions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the vast potential of the 4-arylpiperidine scaffold in their own discovery programs.

Introduction: The Versatility of the 4-Arylpiperidine Moiety

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a recurring motif in numerous natural products and synthetic pharmaceuticals.[2][3] The introduction of an aryl group at the 4-position confers a unique set of properties, including increased lipophilicity and the potential for specific aromatic interactions with biological targets. This seemingly simple structural element has given rise to a vast chemical space, enabling the fine-tuning of pharmacological activity to achieve desired therapeutic outcomes.

The biological promiscuity of the 4-arylpiperidine scaffold is remarkable, with derivatives demonstrating high affinity for a range of G-protein coupled receptors (GPCRs) and neurotransmitter transporters. This guide will focus on four key areas of biological activity that have been extensively explored:

-

Opioid Receptor Modulation: A cornerstone of pain management.

-

Dopamine and Serotonin Transporter Inhibition: Central to the treatment of depression and other mood disorders.[4]

-

Sigma (σ) Receptor Binding: A target of growing interest for its potential in treating a variety of CNS disorders.

-

Other CNS Targets: Including muscarinic receptors and enzymes implicated in neurodegeneration.

The following sections will dissect the nuances of 4-arylpiperidine interactions with these targets, providing a comprehensive overview of the current state of knowledge and practical guidance for researchers in the field.

Opioid Receptor Modulation: A Legacy in Analgesia

The 4-arylpiperidine structure is famously embodied in the potent synthetic opioid, fentanyl, and its numerous analogs.[5][6] These compounds primarily exert their analgesic effects through potent agonism at the µ-opioid receptor (MOR). The SAR in this class is well-established, with key modifications influencing potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) at Opioid Receptors

Systematic modifications of the 4-arylpiperidine core have yielded a deep understanding of the structural requirements for opioid receptor affinity and functional activity.

-

N-Substituent: The nature of the substituent on the piperidine nitrogen is critical. For instance, a phenethyl group, as seen in fentanyl, is optimal for MOR agonism.

-

4-Aryl Group: The electronic properties and substitution pattern of the aryl ring significantly impact binding. A phenyl or bioisosteric heteroaryl group is common.[5]

-

4-Acyl/Anilido Group: An N-propionylanilido group at the 4-position is a hallmark of the fentanyl series and is crucial for high-potency MOR agonism.

-

Piperidine Ring Conformation: The stereochemistry and substitution on the piperidine ring can influence receptor selectivity (µ, δ, κ). For example, trans-3,4-dimethyl substitution has been explored to create opioid receptor antagonists.[1][7]

Table 1: SAR of trans-3,4-dimethyl-4-arylpiperidine Derivatives as Opioid Receptor Antagonists [1]

| Compound | R Group (Aryl Substituent) | µ Ki (nM) | κ Ki (nM) | δ Ki (nM) |

| 1 (LY255582) | 3-OH | 0.6 | 1.8 | 39 |

| 2 | 2-OH | 1.9 | 15 | 118 |

| 3 | 4-OH | 11 | 22 | 260 |

| 4 | 3-OCH₃ | 16 | 13 | 160 |

| 5 | 3-OCONH₂ | 1.1 | 2.5 | 45 |

| 6 | 3-OCONHCH₃ | 0.9 | 2.1 | 48 |

| 7 | 3-OCON(CH₃)₂ | 0.8 | 1.9 | 42 |

Data adapted from a comparative analysis of structure-activity relationships in 4-arylpiperidine derivatives.[1]

Experimental Protocol: Opioid Receptor Binding Assay

A fundamental technique to determine the affinity of a compound for a specific receptor is the radioligand binding assay.

Objective: To determine the inhibition constant (Ki) of a test compound for the µ-opioid receptor.

Materials:

-

Membrane homogenates from cells expressing the human µ-opioid receptor.

-

[³H]-DAMGO (a selective µ-opioid receptor agonist radioligand).

-

Naloxone (a non-selective opioid antagonist for determining non-specific binding).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Test compounds dissolved in DMSO.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of the test compound.

-

Assay Setup: In a 96-well plate, add assay buffer, cell membrane homogenate, and either the test compound, buffer (for total binding), or a high concentration of naloxone (for non-specific binding).

-

Incubation: Add [³H]-DAMGO to all wells to initiate the binding reaction. Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).

-

Termination of Reaction: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.[1]

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

Caption: Workflow for a competitive radioligand binding assay.

Monoamine Transporter Inhibition: Targeting Depression and Beyond

4-Arylpiperidine derivatives have emerged as potent inhibitors of the serotonin transporter (SERT) and the dopamine transporter (DAT), making them valuable scaffolds for the development of antidepressants and treatments for other neuropsychiatric disorders.[4][8][9][10]

Structure-Activity Relationship at SERT and DAT

The SAR for monoamine transporter inhibition differs significantly from that of opioid receptor modulation.

-

N-Substituent: The substituent on the piperidine nitrogen plays a crucial role in determining potency and selectivity for SERT versus DAT.[10]

-

4-Aryl Group: The nature and substitution pattern of the aryl ring are critical for interaction with the transporter binding pocket.

-

4-Position Linker: The group connecting the 4-arylpiperidine core to other moieties can significantly influence activity. For example, a (diphenylmethoxy)ethyl group at the 4-position has been shown to confer high affinity for DAT.[9][10]

Table 2: Affinity of 4-Arylpiperidine Derivatives for SERT and DAT

| Compound | R¹ Substituent | R² Substituent | SERT Ki (nM) | DAT Ki (nM) |

| Paroxetine Analog | 4-F-Phenyl | 3,4-methylenedioxyphenoxymethyl | High Affinity | Lower Affinity |

| GBR 12909 Analog | H | 2-(diphenylmethoxy)ethyl | Moderate Affinity | High Affinity |

| (-)-15j | 4-F-Phenyl | (4-Cl-phenoxy)methyl | 1.9 | 13.5 (NET) |

Data compiled from multiple sources.[4][8]

Experimental Protocol: Synaptosomal Monoamine Uptake Assay

This functional assay measures the ability of a compound to inhibit the reuptake of neurotransmitters into synaptosomes.

Objective: To determine the IC₅₀ of a test compound for the inhibition of dopamine uptake.

Materials:

-

Freshly prepared rat striatal synaptosomes.

-

[³H]-Dopamine.

-

Assay buffer (e.g., Krebs-Ringer bicarbonate buffer).

-

Test compounds dissolved in DMSO.

-

Nomifensine (a selective dopamine uptake inhibitor as a positive control).

-

96-well filter plates.

-

Scintillation fluid.

-

Microplate scintillation counter.

Procedure:

-

Synaptosome Preparation: Isolate synaptosomes from rat striatum tissue by differential centrifugation.

-

Pre-incubation: Pre-incubate the synaptosomes with the test compound or vehicle in the assay buffer.

-

Initiation of Uptake: Add [³H]-Dopamine to initiate the uptake process.

-

Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Termination of Uptake: Terminate the uptake by rapid filtration through a 96-well filter plate, followed by washing with ice-cold buffer.

-

Quantification: Add scintillation fluid to the wells and measure the radioactivity using a microplate scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition of dopamine uptake for each concentration of the test compound and determine the IC₅₀ value using non-linear regression.

Caption: Workflow for a synaptosomal monoamine uptake assay.

Sigma (σ) Receptor Ligands: A New Frontier

Sigma receptors, once thought to be a type of opioid receptor, are now recognized as a distinct class of proteins with two main subtypes, σ₁ and σ₂.[11] 4-Arylpiperidine derivatives have been identified as potent and selective ligands for σ receptors, with potential applications in the treatment of psychosis, neurodegenerative diseases, and pain.[11][12][13]

Structure-Activity Relationship at Sigma Receptors

The SAR for sigma receptor binding is still being elucidated, but some key features have been identified.

-

N-Substituent: The size and nature of the N-substituent are critical for both affinity and selectivity between σ₁ and σ₂ subtypes.[14]

-

4-Aryl Group: The electronic and steric properties of the aryl group influence binding.

-

4-Position Substituent: Modifications at the 4-position, such as the introduction of aroyl or α-hydroxyphenyl groups, have yielded potent σ₁ ligands.[11]

Table 3: Binding Affinities of 4-Arylpiperidine Derivatives for Sigma Receptors

| Compound | N-Substituent | 4-Position Substituent | σ₁ Ki (nM) | σ₂ Ki (nM) |

| 7e | 3-Bromobenzyl | 4-Fluorobenzoyl | High Affinity | Lower Affinity |

| 8a | Benzyl | 4-Fluoro-α-hydroxyphenyl | High Affinity | Lower Affinity |

| 9d | 3-Bromobenzyl | 4-Fluoro-N-(3-bromobenzyl)benzylamine | High Affinity | Lower Affinity |

| 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | 3-Iodobenzylsulfonyl | 4-Benzyl | 0.96 | 91.8 |

Data compiled from multiple sources.[11][12]

Emerging Targets and Future Directions

The versatility of the 4-arylpiperidine scaffold extends beyond the well-established targets discussed above. Recent research has highlighted its potential in modulating other CNS pathways.

-

Alzheimer's Disease: 4-(Arylethynyl)piperidine derivatives have been identified as potent inhibitors of O-GlcNAcase (OGA), an enzyme implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[15][16]

-

Neurodegenerative Diseases: N-arylpiperazine derivatives, which share structural similarities with 4-arylpiperidines, have been investigated as ligands for D2/D3 dopamine receptors, with potential applications in Parkinson's disease and other neurodegenerative conditions.[17]

-

5-HT₂C Receptor Modulators: 4-Arylpiperidines and related tetrahydropyridines have been studied as agonists and positive allosteric modulators of the 5-HT₂C receptor, a target for the treatment of obesity and substance use disorders.[18][19]

Caption: The diverse biological targets and therapeutic applications of 4-arylpiperidine compounds.

Conclusion

The 4-arylpiperidine scaffold continues to be a remarkably fruitful starting point for the design of novel therapeutics. Its ability to interact with a diverse range of biological targets, coupled with a well-understood and tractable SAR, ensures its continued relevance in modern drug discovery. The insights and methodologies presented in this guide are intended to empower researchers to further explore the vast therapeutic potential of this privileged chemical motif. As our understanding of the complex biology of CNS disorders deepens, the rational design of novel 4-arylpiperidine-based ligands will undoubtedly lead to the development of next-generation therapies with improved efficacy and safety profiles.

References

-

Routes toward 4‐aryl‐2‐piperidones and 4‐arylpiperidines. ResearchGate. [Link]

-

Synthesis of 4-substituted 4-arylpiperidines. ElectronicsAndBooks. [Link]

-

4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. PubMed Central. [Link]

-

Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT₂C agonists. PubMed. [Link]

- Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.

-

Syntheses and binding studies of new [(aryl)(aryloxy)methyl]piperidine derivatives and related compounds as potential antidepressant drugs with high affinity for serotonin (5-HT) and norepinephrine (NE) transporters. PubMed. [Link]

-

Selected pharmacologically active 4-arylpiperidines. ResearchGate. [Link]

-

Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. ResearchGate. [Link]

-

Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. PubMed. [Link]

-

4-Phenyl- And 4-heteroaryl-4-anilidopiperidines. A Novel Class of Analgesic and Anesthetic Agents. PubMed. [Link]

-

Novel (bisarylmethoxy)butylpiperidine analogues as neurotransmitter transporter inhibitors with activity at dopamine receptor sites. PubMed. [Link]

-

Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues. PubMed. [Link]

-

The arylpiperazine derivatives N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide and N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide exert a long-lasting inhibition of human serotonin 5-HT7 receptor binding and cAMP signaling. PubMed Central. [Link]

-

3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter. ARPI. [Link]

-

Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. PubMed Central. [Link]

-

Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. PubMed Central. [Link]

-

Discovery of 4-(Arylethynyl)piperidine Derivatives as Potent Nonsaccharide O-GlcNAcase Inhibitors for the Treatment of Alzheimer's Disease. PubMed. [Link]

-

Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands. PubMed. [Link]

-

Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]- 1-benzylpiperidine for the dopamine transporter: effect of different aromatic substitutions on their affinity and selectivity. PubMed. [Link]

-

Novel piperidine sigma receptor ligands as potential antipsychotic drugs. PubMed. [Link]

-

New sigma and 5-HT1A receptor ligands: omega-(tetralin-1-yl)-n-alkylamine derivatives. PubMed. [Link]

-

Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti. Uniba. [Link]

-

Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. PubMed. [Link]

-

Synthesis and structure-activity relationships of a new model of arylpiperazines. 8. Computational simulation of ligand-receptor interaction of 5-HT(1A)R agonists with selectivity over alpha1-adrenoceptors. PubMed. [Link]

-

Novel 3-aminomethyl- and 4-aminopiperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: synthesis and evaluation as dopamine transporter ligands. PubMed. [Link]

-

Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. PubMed Central. [Link]

-

Arylpiperazine-containing pyrimidine 4-carboxamide derivatives targeting serotonin 5-HT(2A), 5-HT(2C), and the serotonin transporter as a potential antidepressant. PubMed. [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

-

Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain. PubMed Central. [Link]

-

Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. PubMed. [Link]

-

Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. PubMed. [Link]

-

Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands. PubMed Central. [Link]

-

Synthesis, bioactivity, and molecular docking studies: novel arylpiperazine derivatives as potential new-resistant AR antagonists. PubMed Central. [Link]

-

1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists. National Institutes of Health. [Link]

-

ADL 8-2698, a trans-3,4-dimethyl-4-(3-hydroxyphenyl) piperidine, prevents gastrointestinal effects of intravenous morphine without affecting analgesia. PubMed. [Link]

-

Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. PubMed Central. [Link]

- Piperidines and related compounds for treatment of alzheimer's disease.

-

Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. [Link]

-

Discovery and Preliminary SAR of Arylpiperazines as Novel, Brainpenetrant Antiprion Compounds. PubMed. [Link]

-

(PDF) Synthesis, bioactivity, and molecular docking studies: novel arylpiperazine derivatives as potential new-resistant AR antagonists. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ADL 8-2698, a trans-3,4-dimethyl-4-(3-hydroxyphenyl) piperidine, prevents gastrointestinal effects of intravenous morphine without affecting analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Syntheses and binding studies of new [(aryl)(aryloxy)methyl]piperidine derivatives and related compounds as potential antidepressant drugs with high affinity for serotonin (5-HT) and norepinephrine (NE) transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]- 1-benzylpiperidine for the dopamine transporter: effect of different aromatic substitutions on their affinity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel piperidine sigma receptor ligands as potential antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of 4-(Arylethynyl)piperidine Derivatives as Potent Nonsaccharide O-GlcNAcase Inhibitors for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. WO2006043064A1 - Piperidines and related compounds for treatment of alzheimer's disease - Google Patents [patents.google.com]

- 17. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT₂C agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Predicted Mechanism of Action for Nitrophenylpiperidine Scaffolds

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The nitrophenylpiperidine scaffold represents a compelling chemical framework with significant potential in modern drug discovery. This guide delineates the predicted mechanisms of action for this scaffold, grounded in established pharmacological principles and structure-activity relationship (SAR) data. We posit three primary, plausible mechanisms: Opioid Receptor Modulation , Monoamine Transporter Inhibition , and L-type Calcium Channel Blockade . For each predicted mechanism, this document provides a detailed scientific rationale, a summary of supporting evidence, and robust, step-by-step experimental protocols for validation. This comprehensive analysis is designed to empower research teams to efficiently probe the biological activities of novel nitrophenylpiperidine-based compounds and accelerate their development pipelines.

Introduction: The Nitrophenylpiperidine Scaffold - A Privileged Structure with Untapped Potential

The piperidine ring is a quintessential "privileged structure" in medicinal chemistry, forming the core of a multitude of approved therapeutics due to its favorable pharmacokinetic properties and versatile stereochemistry.[1] When combined with a phenyl group, it creates the phenylpiperidine motif, a well-established pharmacophore for numerous centrally active agents, most notably opioids and monoamine transporter inhibitors.[2][3] The addition of a nitro (NO₂) group to the phenyl ring introduces a potent electron-withdrawing feature, which can significantly modulate the electronic properties, binding affinities, and functional activities of the parent molecule.[4] This unique combination of a proven heterocyclic core and a functionally influential substituent makes the nitrophenylpiperidine scaffold a promising starting point for the discovery of novel therapeutics. This guide will explore the most probable biological targets and outline a rigorous experimental strategy to elucidate the precise mechanism of action of compounds built upon this framework.

Predicted Mechanism I: Opioid Receptor Modulation

Scientific Rationale

The 4-phenylpiperidine structure is the foundational core of the pethidine (meperidine) and fentanyl series of synthetic opioids, which primarily act as agonists at the μ-opioid receptor (MOR).[2][5] The core pharmacophore for opioid receptor binding generally consists of a tertiary amine and an aromatic ring, with a specific spatial relationship between them.[6] The nitrophenylpiperidine scaffold perfectly aligns with this pharmacophore.

The nitro group, being strongly electron-withdrawing, can influence the interaction of the phenyl ring with the receptor's binding pocket. A recent study on benzylideneoxymorphone analogs demonstrated that a 4-nitro substituted compound (nitro-BOM) was a potent, high-efficacy MOR agonist and a delta-opioid receptor (DOR) partial agonist.[4] This provides direct evidence that a nitro-functionalized aromatic ring within a known opioid scaffold can confer potent activity. Therefore, it is highly plausible that novel nitrophenylpiperidine compounds will exhibit affinity for and modulate the function of one or more opioid receptor subtypes (μ, δ, or κ).

Quantitative Data from Analogous Scaffolds

To contextualize the potential affinity of nitrophenylpiperidine derivatives, the following table presents binding data for related phenylpiperidine and nitro-containing opioid ligands.

| Compound Class/Example | Receptor Target(s) | Representative Affinity (Ki, nM) | Functional Activity | Reference(s) |

| Phenylpiperidines (e.g., Fentanyl) | μ-Opioid Receptor | High Affinity (Sub-nanomolar) | Agonist | [2] |

| trans-3,4-dimethyl-4-arylpiperidines | μ, κ, δ Opioid Receptors | 0.6 - 260 (varied by subtype) | Antagonist | [7] |

| Nitro-BOM (nitro-benzylideneoxymorphone) | μ, δ Opioid Receptors | MOPr: ~2.2 nM (Potency, EC₅₀) | MOPr Agonist, DOPr Partial Agonist | [4] |

Experimental Validation Workflow

A tiered approach is recommended to definitively characterize the interaction of a nitrophenylpiperidine test compound with opioid receptors.

Caption: Experimental workflow for opioid receptor characterization.

-

Membrane Preparation : Utilize commercially available cell membranes expressing recombinant human μ, δ, or κ opioid receptors, or prepare them from rat brain tissue.[7]

-

Assay Buffer : Prepare a 50 mM Tris-HCl buffer (pH 7.4).

-

Reaction Mixture : In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U-69,593 for KOR), and varying concentrations of the nitrophenylpiperidine test compound.[7]

-

Incubation : Incubate the plates at 25°C for 60-90 minutes to allow binding to reach equilibrium.

-

Harvesting : Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from unbound radioligand. Wash the filters with ice-cold assay buffer.

-

Scintillation Counting : Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis : Determine non-specific binding using a high concentration of a known unlabeled ligand (e.g., naloxone). Calculate specific binding and generate competition curves. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.[7]

-

Assay Components : Use the same receptor-expressing membranes as in the binding assay. Prepare an assay buffer containing 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 1 mM DTT, pH 7.4. Add GDP (10 μM) and [³⁵S]GTPγS (0.1 nM).

-

Reaction Setup : Pre-incubate membranes with varying concentrations of the test compound for 15 minutes at 30°C.

-

Initiate Reaction : Add [³⁵S]GTPγS to initiate the G-protein binding reaction and incubate for an additional 60 minutes at 30°C.

-

Termination and Measurement : Terminate the reaction by rapid filtration as described for the binding assay. Measure the amount of bound [³⁵S]GTPγS via scintillation counting.

-

Data Analysis : Plot the stimulated binding of [³⁵S]GTPγS against the log concentration of the test compound. Fit the data using non-linear regression to determine the EC₅₀ (potency) and Emax (efficacy) relative to a standard full agonist (e.g., DAMGO). To test for antagonist activity, perform the assay in the presence of a fixed concentration of a known agonist.

Predicted Mechanism II: Monoamine Transporter Inhibition

Scientific Rationale

Phenylpiperidine derivatives are also known to interact with monoamine transporters (MATs), which are responsible for the reuptake of dopamine (DAT), serotonin (SERT), and norepinephrine (NET) from the synaptic cleft.[1] For instance, the opioid meperidine also exhibits SERT inhibitory activity.[8] Furthermore, several selective serotonin reuptake inhibitors (SSRIs), such as paroxetine, contain a 4-phenylpiperidine core.[3]

The presence of a nitro group on the phenyl ring can influence the affinity and selectivity for these transporters. For example, studies on 6-nitroquipazine derivatives have demonstrated high-affinity binding to the serotonin transporter, indicating that the nitro-aromatic moiety is well-tolerated and can contribute to potent inhibition.[9] Given these precedents, it is a strong possibility that nitrophenylpiperidine scaffolds will display inhibitory activity at one or more of the monoamine transporters.

Quantitative Data from Analogous Scaffolds

The following table shows the binding affinities of related phenylpiperidine and nitro-containing compounds at monoamine transporters.

| Compound Class/Example | Transporter Target(s) | Representative Affinity (Ki, nM) | Reference(s) |

| Meperidine | SERT | 41 | [8] |

| Phenylpiperidine Analogues | DAT, SERT, NET | Varied (nM to µM range) | [10] |

| 6-Nitroquipazine derivatives | SERT | High Affinity (nanomolar range) | [9] |

| Desipramine | NET, SERT, DAT | 4 (NET), 61 (SERT), 78,720 (DAT) | [11] |

Experimental Validation Workflow

A systematic workflow is essential to determine the affinity and functional inhibition of MATs.

Caption: Workflow for monoamine transporter inhibition assays.

-

Tissue/Cell Preparation : Use membranes from cells stably expressing human DAT, SERT, or NET, or use prepared synaptosomes from specific rat brain regions (e.g., striatum for DAT, cortex for SERT/NET).

-

Assay Conditions : The protocol is analogous to the opioid receptor binding assay. Use specific radioligands for each transporter: [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, and [³H]nisoxetine for NET.

-

Data Analysis : Generate competition curves and calculate Ki values as described in section 2.3.1 to determine the binding affinity of the test compound for each transporter.

-

Synaptosome Preparation : Isolate synaptosomes from fresh rat brain tissue (striatum for dopamine, cortex or hippocampus for serotonin/norepinephrine) by differential centrifugation. Resuspend the final P2 pellet in a Krebs-Ringer HEPES buffer.[12]

-

Assay Setup : In a 96-well plate, pre-incubate the synaptosomal preparation with various concentrations of the nitrophenylpiperidine test compound for 10-15 minutes at 37°C.

-

Initiate Uptake : Add a low concentration of the respective radiolabeled neurotransmitter ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine) to initiate uptake. Incubate for a short period (e.g., 5-10 minutes).

-

Terminate Uptake : Stop the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.

-

Quantification : Measure the radioactivity retained on the filters (representing neurotransmitter taken up into the synaptosomes) using a scintillation counter.

-

Data Analysis : Determine non-specific uptake in the presence of a known potent inhibitor (e.g., cocaine for DAT, fluoxetine for SERT). Calculate the percent inhibition of specific uptake at each concentration of the test compound and fit the data to determine the IC₅₀ value.

Predicted Mechanism III: L-type Calcium Channel Blockade

Scientific Rationale

L-type voltage-gated calcium channels (LTCCs) are critical for cardiovascular function and are the targets of the dihydropyridine class of drugs, such as nifedipine and nitrendipine.[6][13] A defining structural feature of many potent dihydropyridine blockers is a nitrophenyl ring at the C4 position of the dihydropyridine core.[1] The dihydropyridine ring is a partially hydrogenated version of a pyridine ring, which itself is structurally related to piperidine.

Given the structural and electronic similarities between a 4-(nitrophenyl)piperidine and the core 4-(nitrophenyl)dihydropyridine pharmacophore, it is reasonable to predict that nitrophenylpiperidine scaffolds may also interact with and block L-type calcium channels. This interaction would be driven by the recognition of the nitrophenyl moiety by the receptor, a key interaction for classical dihydropyridine drugs.

Quantitative Data from Analogous Scaffolds

The following table provides activity data for well-characterized L-type calcium channel blockers that share structural motifs with the nitrophenylpiperidine scaffold.

| Compound Class/Example | Channel Target | Representative Activity (IC₅₀, nM) | Functional Effect | Reference(s) |

| Dihydropyridines (Nimodipine) | L-type Ca²⁺ Channel | 59 (resting), 3 (depolarized) | Antagonist/Blocker | [14] |

| Nitrendipine | L-type Ca²⁺ Channel | Potent (nanomolar range) | Antagonist/Blocker | |

| Diphenylpiperazines | N-type Ca²⁺ Channel | 10 - 150 | Antagonist/Blocker |

Experimental Validation Workflow

Functional cell-based assays are the primary method for identifying and characterizing LTCC blockers.

Caption: Workflow for L-type calcium channel blocker validation.

-

Cell Culture : Use a cell line stably expressing the subunits of the human L-type calcium channel (e.g., HEK-293 cells expressing α1C, α2δ, and β2a subunits).[14]

-

Dye Loading : Plate the cells in 96- or 384-well plates. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or GCaMP6m) according to the manufacturer's protocol.

-

Compound Incubation : Wash the cells and add buffer containing various concentrations of the nitrophenylpiperidine test compound. Incubate for an appropriate time (e.g., 15-30 minutes). Include wells with a known antagonist (e.g., nimodipine) as a positive control and vehicle (e.g., DMSO) as a negative control.

-

Depolarization and Measurement : Use a fluorescence plate reader (e.g., FLIPR) to measure baseline fluorescence. Inject a high-potassium buffer (e.g., containing 30-90 mM KCl) to depolarize the cell membrane and open the voltage-gated calcium channels.[14] Immediately begin kinetic measurement of the fluorescence increase, which corresponds to calcium influx.

-

Data Analysis : Calculate the peak fluorescence response or the area under the curve. Determine the percent inhibition of the depolarization-induced calcium influx for each concentration of the test compound. Fit the concentration-response data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Cell Preparation : Use the same stably transfected cell line as in the primary screen.

-

Recording Configuration : Establish a whole-cell patch-clamp configuration on a single cell.

-

Current Measurement : Hold the cell at a negative membrane potential (e.g., -80 mV) where the channels are closed. Apply depolarizing voltage steps (e.g., to 0 mV) to elicit inward calcium currents (Ica).

-

Compound Application : Perfuse the cell with a solution containing the nitrophenylpiperidine test compound at various concentrations. Measure the Ica at each concentration.

-

Data Analysis : Measure the peak inward current amplitude before and after compound application. Calculate the percentage of current inhibition at each concentration and determine the IC₅₀. This technique can also be used to study the voltage- and use-dependency of the block, providing deeper mechanistic insight.

Conclusion and Future Directions

The nitrophenylpiperidine scaffold holds considerable promise as a source of novel therapeutic agents. The evidence-based predictions outlined in this guide point toward three high-probability mechanisms of action: modulation of opioid receptors, inhibition of monoamine transporters, and blockade of L-type calcium channels. The provided experimental workflows offer a clear and efficient path to validating these hypotheses. A thorough investigation using these tiered approaches will not only elucidate the primary mechanism of action for any given nitrophenylpiperidine derivative but also reveal its selectivity profile, a critical factor in determining its therapeutic potential and potential side-effect liabilities. The logical progression from binding assays to functional and cellular assays will provide the robust data package required for confident lead optimization and further preclinical development.

References

-

Liu, Y., et al. (2004). State-dependent inhibition of L-type calcium channels: cell-based assay in high-throughput format. Journal of Biomolecular Screening, 9(3), 214-223. [Link]

-

Gopinath, V., et al. (2022). Assays for L-type voltage gated calcium channels. Analytical Biochemistry, 655, 114827. [Link]

-

Pajouhesh, H., et al. (2010). Structure-activity relationships of diphenylpiperazine N-type calcium channel inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(10), 3020-3024. [Link]

-

Trescot, A. M., et al. (2008). Opioid pharmacology. Pain Physician, 11(2 Suppl), S133-S153. [Link]

-

Vallejo, R., et al. (2010). Current concepts of phenylpiperidine derivatives use in the treatment of acute and chronic pain. Pain Physician, 13(3), 247-264. [Link]

-

Rothman, R. B., et al. (2010). Synthesis and SAR study of Meperidine Analogues as Selective Serotonin Reuptake Inhibitors (SSRIs). University of New Orleans Theses and Dissertations. [Link]

-

Kaur, H., & Chugh, V. (2023). Calcium Channel Blockers. In StatPearls. StatPearls Publishing. [Link]

-

Godfraind, T. (2017). Discovery and Development of Calcium Channel Blockers. Frontiers in Pharmacology, 8, 286. [Link]

-

Wikipedia contributors. (2023). Phenylpiperidine. Wikipedia, The Free Encyclopedia. [Link]

-

Keresztes, A., et al. (2023). Nitro-benzylideneoxymorphone, a bifunctional mu and delta opioid receptor ligand with high mu opioid receptor efficacy. Frontiers in Pharmacology, 14, 1184321. [Link]

-

Wang, X. H., et al. (2006). QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method. European Journal of Medicinal Chemistry, 41(2), 226-232. [Link]

-

Keresztes, A., et al. (2023). Nitro-benzylideneoxymorphone, a bifunctional mu and delta opioid receptor ligand with high mu opioid receptor efficacy. PMC. [Link]

-

CV Pharmacology. (n.d.). Calcium-Channel Blockers (CCBs). CVPharmacology.com. [Link]

-

Wikipedia contributors. (2023). Calcium channel blocker. Wikipedia, The Free Encyclopedia. [Link]

-

Seltzman, H. H., et al. (2012). Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters. ACS Chemical Neuroscience, 3(10), 783-791. [Link]

-

Wikipedia contributors. (2023). Dihydropyridine calcium channel blockers. Wikipedia, The Free Encyclopedia. [Link]

-

Manallack, D. T., et al. (1995). Synthetic analgesics and other phenylpiperidines: effects on uptake and storage of dopamine and other monoamines mouse forebrain tissue. Journal of Pharmacy and Pharmacology, 47(9), 753-760. [Link]

-

Bupa. (2022). Calcium channel blockers: Types, uses and side effects. Bupa UK. [Link]

-

Cheng, M. H., et al. (2010). Synthesis and monoamine transporter affinity of 3beta-(4-(2-pyrrolyl)phenyl)-8-azabicycl. Bioorganic & Medicinal Chemistry Letters, 11(4), 487-489. [Link]

-

Vallejo, R., et al. (2010). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. PubMed. [Link]

-

Gopinath, V., et al. (2022). Assays for L-type voltage gated calcium channels. PubMed. [Link]

-

Glennon, R. A., et al. (2000). Serotonin transporter inhibitors: synthesis and binding potency of 2'-methyl- and 3'-methyl-6-nitroquipazine. Bioorganic & Medicinal Chemistry Letters, 10(23), 2643-2646. [Link]

-

Sonders, M. S., et al. (2016). Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors and Represents a Caution to Acute or Chronic Treatment Paradigms. ACS Chemical Neuroscience, 7(12), 1648-1655. [Link]

-

Sonders, M. S., et al. (2016). Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors and Represents a Caution to Acute or Chronic Treatment Paradigms. PMC. [Link]

Sources

- 1. Dihydropyridine calcium channel blockers - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Structure-activity relationship of Ca2+ channel blockers: a study using conformational analysis and chemometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structure-activity relationship at the proximal phenyl group in a series of non-peptidyl N-type calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]

- 7. The interaction of phenylalkylamine calcium channel blockers with the 1,4-dihydropyridine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitative Structure-Activity Relationship Studies of 4-Imidazolyl- 1,4-dihydropyridines as Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. thescipub.com [thescipub.com]

- 10. Calcium channel blocker - Wikipedia [en.wikipedia.org]

- 11. State-dependent inhibition of L-type calcium channels: cell-based assay in high-throughput format - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nitrendipine | Voltage-gated Calcium Channel Blockers: R&D Systems [rndsystems.com]

- 13. researchgate.net [researchgate.net]

- 14. Assays for L-type voltage gated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

4-(4-Nitrophenyl)piperidine hydrochloride stability and storage conditions.

An In-Depth Technical Guide to the Stability and Storage of 4-(4-Nitrophenyl)piperidine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic compound featuring a piperidine ring substituted with a nitrophenyl group. As a versatile chemical intermediate, it serves as a crucial building block in the synthesis of a wide range of biologically active molecules and pharmaceutical candidates. The integrity of such a precursor is paramount; its degradation can compromise the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview of the chemical stability, optimal storage conditions, and analytical methodologies for assessing the integrity of this compound, ensuring its reliable use in research and development settings.

Physicochemical and Structural Characteristics

A foundational understanding of the compound's properties is essential for predicting its stability. The key characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 883194-93-2 | [1][2] |

| Molecular Formula | C₁₁H₁₅ClN₂O₂ | [1][2] |

| Molecular Weight | 242.70 g/mol | [2] |

| Purity | Typically ≥95% | [2] |

| Appearance | Solid (Form may vary) | General |

| SMILES | C1=C(C=CC(=C1)[O-])C2CCNCC2.Cl | [2] |

The structure consists of a stable piperidine ring, which confers basicity, and a nitrophenyl group. The presence of the electron-withdrawing nitro group on the aromatic ring and the formation of a hydrochloride salt are the primary determinants of its chemical reactivity and stability.

Chemical Stability and Potential Degradation Pathways

The stability of this compound is governed by its functional groups and its salt form. While generally stable under recommended conditions, it is susceptible to degradation through several mechanisms.

Inherent Structural Considerations:

-

Piperidine Ring: The saturated heterocyclic amine is generally stable. However, the nitrogen atom, even when protonated as a hydrochloride salt, can be a site for oxidation over time or in the presence of strong oxidizers.

-

Nitrophenyl Group: The nitroaromatic system is a strong chromophore, suggesting potential sensitivity to light (photodegradation). The nitro group is also susceptible to chemical reduction, which would transform it into other functional groups like nitroso, hydroxylamino, or amino moieties, fundamentally altering the compound's identity.[3]

-

Hydrochloride Salt: The formation of a hydrochloride salt significantly enhances the compound's stability compared to its free base form. It improves crystallinity, reduces volatility, and decreases susceptibility to oxidation by atmospheric carbon dioxide. However, it can also make the compound hygroscopic.

Primary Degradation Pathways:

-

Photodegradation: Aromatic nitro compounds are known to absorb UV light, which can initiate degradation reactions. Prolonged exposure to ambient or UV light can lead to complex decomposition, potentially involving the nitro group or the piperidine ring.

-

Oxidation: The piperidine ring is susceptible to oxidation, which can lead to the formation of N-oxides or ring-opened byproducts. This process can be accelerated by heat, light, and the presence of oxidizing agents.[4]

-

Reaction with Bases: As a hydrochloride salt, the compound will react with strong bases to liberate the free base, 4-(4-nitrophenyl)piperidine. The free base may have different stability characteristics and is generally more reactive.[5]

Incompatible Materials: To ensure stability, avoid contact with:

-

Strong Bases: (e.g., sodium hydroxide, potassium hydroxide) Will neutralize the hydrochloride salt.[5]

-

Strong Oxidizing Agents: (e.g., permanganates, peroxides) Can lead to oxidative degradation.[6]

-

Strong Reducing Agents: Can reduce the nitro group.

-

Reactive Metals: May catalyze degradation reactions.[7]

Visualization: Potential Degradation Logic

The following diagram illustrates the key decision points and potential degradation routes for the compound.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. chemscene.com [chemscene.com]

- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. alliancechemical.com [alliancechemical.com]

- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 7. scribd.com [scribd.com]

The Alchemist's A-Frame: A Technical Guide to Key Intermediates in Bioactive Piperidine Synthesis

Foreword: The Piperidine Scaffold - A Privileged Structure in Medicinal Chemistry

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1][2][3][4] Its prevalence in a vast array of FDA-approved drugs and biologically active natural products underscores its significance as a "privileged scaffold."[5] This is attributed to its ability to adopt a stable chair conformation, presenting substituents in well-defined three-dimensional orientations that are crucial for specific interactions with biological targets.[2][6] The synthesis of highly functionalized and stereochemically complex piperidines is, therefore, a critical endeavor in drug discovery, with applications ranging from oncology to neuroscience.[7][8] This guide provides an in-depth exploration of the key chemical intermediates that serve as the foundational pillars for the construction of these vital bioactive molecules. We will delve into the strategic rationale behind their selection and utilization, offering both theoretical understanding and practical, field-proven protocols.

I. The Cornerstone Intermediate: N-Protected 4-Piperidones

At the heart of many synthetic routes to complex piperidines lies the versatile N-protected 4-piperidone scaffold. The strategic introduction of a nitrogen protecting group is paramount, as it temporarily masks the reactivity of the piperidine nitrogen, thereby preventing unwanted side reactions and allowing for selective transformations at other positions of the ring.[9]

A. The Indispensable Role of the Boc Group: N-Boc-4-piperidone

Among the various nitrogen protecting groups, the tert-butoxycarbonyl (Boc) group has emerged as a workhorse in piperidine synthesis. N-Boc-4-piperidone (CAS 79099-07-3) is a commercially available and highly valuable intermediate that offers a superb balance of stability and ease of removal.[9]

Causality of Choice: Why N-Boc-4-piperidone is a Superior Starting Point

-

Orthogonal Protection: The Boc group is stable under a wide range of reaction conditions, including those involving nucleophilic additions, reductions, and organometallic reagents, yet it can be readily cleaved under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane).[9] This orthogonality allows for a multi-step synthesis to be carried out without the need for multiple protection and deprotection steps of the nitrogen atom.

-

Directing and Activating: The electron-withdrawing nature of the Boc group can influence the reactivity of the piperidine ring, and its steric bulk can direct the stereochemical outcome of reactions at adjacent positions.

-

Versatility in Functionalization: The ketone functionality at the 4-position is a versatile handle for a plethora of chemical transformations, including:

-

Nucleophilic additions: Grignard reagents, organolithium compounds, and other nucleophiles can add to the carbonyl group to introduce a wide variety of substituents.

-

Wittig and Horner-Wadsworth-Emmons reactions: These reactions allow for the introduction of exocyclic double bonds, which can be further functionalized.[10]

-

Reductive amination: This powerful reaction allows for the introduction of an amino group at the 4-position, a common feature in many bioactive piperidines.

-

Workflow for the Utilization of N-Boc-4-piperidone:

Caption: Synthetic pathways from N-Boc-4-piperidone.

B. Experimental Protocol: Grignard Addition to N-Boc-4-piperidone

This protocol describes a general procedure for the addition of a Grignard reagent to N-Boc-4-piperidone to generate a 4-substituted-4-hydroxypiperidine intermediate.

Materials:

-

N-Boc-4-piperidone

-

Anhydrous tetrahydrofuran (THF)

-

Grignard reagent (e.g., Phenylmagnesium bromide solution in THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Under an inert atmosphere, dissolve N-Boc-4-piperidone (1.0 equiv) in anhydrous THF in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Add the Grignard reagent (1.1 equiv) dropwise to the stirred solution via a dropping funnel over 15-20 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 4-substituted-4-hydroxypiperidine.

II. Building Blocks for Unsaturation: Tetrahydropyridines and Dihydropyridines

Partially unsaturated piperidine rings, such as tetrahydropyridines and dihydropyridines, are pivotal intermediates that offer unique opportunities for functionalization, particularly for the stereoselective introduction of substituents.

A. Tetrahydropyridines: Versatile Precursors from Cycloaddition Reactions

1,2,3,6-Tetrahydropyridines are common and highly valuable intermediates in the synthesis of bioactive piperidines.[11][12] They can be accessed through various methods, with the aza-Diels-Alder reaction being a particularly powerful strategy for their stereoselective synthesis.[13][14][15]

The Power of the Aza-Diels-Alder Reaction:

The aza-Diels-Alder reaction, a [4+2] cycloaddition involving a nitrogen-containing diene or dienophile, provides a convergent and often highly stereoselective route to tetrahydropyridines.[13][15] The inverse-electron-demand aza-Diels-Alder (IEDDA) reaction, in particular, is widely employed for the synthesis of highly substituted tetrahydropyridines.[13]

Workflow for Tetrahydropyridine Synthesis and Elaboration:

Caption: Synthesis and functionalization of tetrahydropyridines.

B. Dihydropyridines: Intermediates in Catalytic Asymmetric Synthesis

Dihydropyridines are another class of crucial intermediates, often generated in situ, that enable powerful catalytic asymmetric transformations to access enantioenriched piperidines.[7][16] A notable example is the rhodium-catalyzed asymmetric carbometalation of dihydropyridines, which provides access to 3-substituted tetrahydropyridines with high enantioselectivity.[7][16]

Catalytic Enantioselective Synthesis via Dihydropyridine Intermediates:

This strategy often involves a three-step sequence:

-

Partial Reduction of Pyridine: Pyridine is partially reduced to a dihydropyridine derivative.[7][16]

-

Rh-catalyzed Asymmetric Carbometalation: A rhodium catalyst facilitates the enantioselective addition of an organometallic reagent (e.g., from an arylboronic acid) to the dihydropyridine.[7][16]

-

Reduction: The resulting tetrahydropyridine is then reduced to the final piperidine product.[7][16]

This approach has been successfully applied to the synthesis of clinically relevant molecules such as Preclamol and Niraparib.[7][16]

III. Ring Construction Strategies: Acyclic Precursors

Beyond the modification of pre-existing heterocyclic rings, the de novo construction of the piperidine ring from acyclic precursors is a fundamental and powerful approach. Key intermediates in these strategies are often di-functionalized linear molecules that undergo intramolecular cyclization.

A. Ring-Closing Metathesis (RCM): A Modern Approach to Piperidine Synthesis

Ring-closing metathesis has revolutionized the synthesis of cyclic compounds, including piperidines.[17][18][19][20] This reaction, often catalyzed by ruthenium-based catalysts, involves the intramolecular reaction of a diene to form a cyclic alkene and a volatile byproduct (ethylene).[19]

Key Intermediate: The Diene Precursor

The success of an RCM reaction hinges on the efficient synthesis of the acyclic diene precursor. These precursors are typically synthesized from readily available starting materials such as amino acids or other chiral pool components, allowing for the introduction of stereocenters that are retained in the final piperidine product.[17]

Workflow for Piperidine Synthesis via RCM:

Caption: General workflow for piperidine synthesis using RCM.

B. Multicomponent Reactions (MCRs): Efficiency in Piperidine Synthesis

Multicomponent reactions, where three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants, offer a highly efficient and atom-economical approach to complex piperidines.[5][21][22]

Key Intermediates in MCRs for Piperidine Synthesis:

The intermediates in MCRs are often transient and not isolated. However, understanding their formation is crucial for optimizing the reaction. Common starting materials that lead to key in-situ generated intermediates include:

-

Aldehydes and Amines: These react to form imines or enamines in situ.

-

β-Ketoesters or 1,3-Dicarbonyl Compounds: These act as nucleophiles.

A well-known example is the Hantzsch dihydropyridine synthesis, which can be adapted for the synthesis of piperidine precursors. More modern MCRs allow for the one-pot synthesis of highly functionalized piperidones.[21]

IV. Data Summary: A Comparative Overview of Synthetic Strategies

| Synthetic Strategy | Key Intermediate(s) | Key Advantages | Key Limitations | Representative Bioactive Molecules |

| Functionalization of N-Protected Piperidones | N-Boc-4-piperidone | Readily available starting material, high versatility, robust and well-established chemistry. | Can require multiple steps for complex substitutions. | Various kinase inhibitors, GPCR modulators. |

| Aza-Diels-Alder Reaction | Tetrahydropyridines | High stereoselectivity, convergent synthesis. | Limited availability of some diene/dienophile precursors. | Alkaloids, neuroactive compounds. |

| Catalytic Asymmetric Synthesis | Dihydropyridines | High enantioselectivity, access to chiral 3-substituted piperidines. | Requires specialized catalysts and conditions. | Preclamol, Niraparib[7][16] |

| Ring-Closing Metathesis (RCM) | Acyclic Dienes | High functional group tolerance, access to a wide range of ring sizes. | Cost of ruthenium catalysts, potential for catalyst poisoning. | Indolizidine and quinolizidine alkaloids.[18] |

| Multicomponent Reactions (MCRs) | In-situ generated imines/enamines | High efficiency and atom economy, rapid generation of molecular complexity. | Can be challenging to control stereoselectivity, optimization can be complex. | Diverse libraries for high-throughput screening. |

V. Conclusion: The Strategic Importance of Intermediate Selection

The synthesis of bioactive piperidines is a dynamic and evolving field. The choice of key intermediates is a critical strategic decision that dictates the efficiency, stereochemical control, and overall success of a synthetic campaign. N-protected piperidones offer a versatile and robust platform for a wide range of functionalizations. Tetrahydropyridines and dihydropyridines, often accessed through powerful cycloaddition and catalytic asymmetric methods, provide a gateway to stereochemically rich piperidine scaffolds. Finally, the de novo construction of the piperidine ring from acyclic precursors via methodologies like RCM and MCRs allows for the rapid assembly of complex molecular architectures. A thorough understanding of the properties and reactivity of these key intermediates empowers the medicinal chemist to design and execute elegant and efficient syntheses of the next generation of piperidine-based therapeutics.

References

-